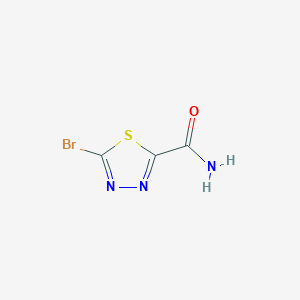
4-(4-Chloropyridin-3-yl)-4-oxobutanenitrile
Übersicht
Beschreibung
4-(4-Chloropyridin-3-yl)-4-oxobutanenitrile, also known as 4CPOBN, is a compound that is widely used in scientific research due to its unique properties. It is an organic compound that is composed of nitrogen, carbon, and chlorine atoms. 4CPOBN has a variety of applications, including synthesis methods, scientific research applications, mechanisms of action, and biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
- Field : Biomedical Research .
- Application Summary : 1H-Pyrazolo[3,4-b]pyridines are a group of heterocyclic compounds that have been described in more than 5500 references, including 2400 patents . They have attracted the interest of medicinal chemists due to their close similarity with the purine bases adenine and guanine .
- Methods of Application : The synthetic methods used for their synthesis start from both a preformed pyrazole or pyridine .
- Results : More than 300,000 1H-pyrazolo[3,4-b]pyridines have been described, indicating their significant potential in biomedical applications .
- Field : Life Science .
- Application Summary : tert-Butyl 4-Chloropyridin-3-ylcarbamate is a high-quality compound provided by Amerigo Scientific, a specialist distributor serving life science .
- Methods of Application : The specific methods of application are not mentioned in the source .
- Results : The outcomes of using this compound in life science research are not specified in the source .
Biomedical Applications of 1H-Pyrazolo[3,4-b]pyridines
Applications of tert-Butyl 4-Chloropyridin-3-ylcarbamate
- Field : Pharmaceutical Chemistry .
- Application Summary : The pyrimidine scaffold is a versatile lead heterocycle in pharmaceutical development. It has diverse chemical reactivity, accessibility and a wide range of biological activities . In the past few years, the pyrimidine derivatives have been developed drastically as potent anticancer agents .
- Methods of Application : The synthetic methods used for their synthesis start from both a preformed pyrazole or pyridine .
- Results : Electron withdrawing groups on aryl moiety attached to both substituted and fused pyrimidine influenced positively, and enhanced potency of novel small molecules as anticancer agents .
- Field : Medicinal Chemistry .
- Application Summary : Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .
- Methods of Application : The specific methods of application are not mentioned in the source .
- Results : There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring .
- Field : Cancer Treatment .
- Application Summary : CDK2 inhibition is an appealing target for cancer treatment that targets tumor cells in a selective manner . A new set of small molecules featuring the privileged pyrazolo pyrimidine and pyrazolo triazolo pyrimidine scaffolds were designed .
- Methods of Application : The specific methods of application are not mentioned in the source .
- Results : The outcomes of using this compound in cancer treatment are not specified in the source .
Development of Fused and Substituted Pyrimidine Derivatives
Synthesis and Therapeutic Potential of Imidazole Containing Compounds
Discovery of Pyrazolo Pyrimidine Derivatives
- Field : Chemical Research .
- Application Summary : (4-CHLOROPYRIDIN-3-YL)METHANAMINE is a chemical compound with the CAS Number: 874821-38-2 . It is used in various chemical research applications .
- Methods of Application : The specific methods of application are not mentioned in the source .
- Results : The outcomes of using this compound in chemical research are not specified in the source .
- Field : Chemical Research .
- Application Summary : 3-(4-Chloropyridin-3-yl)prop-2-yn-1-ol is a chemical compound provided by Sigma-Aldrich . It is used in various chemical research applications .
- Methods of Application : The specific methods of application are not mentioned in the source .
- Results : The outcomes of using this compound in chemical research are not specified in the source .
(4-CHLOROPYRIDIN-3-YL)METHANAMINE
3-(4-Chloropyridin-3-yl)prop-2-yn-1-ol
Eigenschaften
IUPAC Name |
4-(4-chloropyridin-3-yl)-4-oxobutanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O/c10-8-3-5-12-6-7(8)9(13)2-1-4-11/h3,5-6H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSJHRFHNDSMBDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1Cl)C(=O)CCC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00696467 | |
| Record name | 4-(4-Chloropyridin-3-yl)-4-oxobutanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00696467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Chloropyridin-3-yl)-4-oxobutanenitrile | |
CAS RN |
890100-84-2 | |
| Record name | 4-(4-Chloropyridin-3-yl)-4-oxobutanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00696467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-methyl-3-phenyl-1H-thieno[2,3-c]pyrazole-5-carbaldehyde](/img/structure/B1394575.png)










![Tert-butyl 4-{[5-(methoxycarbonyl)-2-nitrophenyl]amino}piperidine-1-carboxylate](/img/structure/B1394592.png)

